molecular formula C19H25NO2 B1385305 N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine CAS No. 1040690-88-7

N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine

Cat. No. B1385305
CAS RN: 1040690-88-7
M. Wt: 299.4 g/mol
InChI Key: AEAQBVVATPUJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine (MPPB) is a synthetic molecule that has been studied for its potential applications in scientific research. MPPB is a compound that is structurally related to the neurotransmitter dopamine, and has been studied for its potential therapeutic and diagnostic uses.

Scientific Research Applications

Melanin Production Inhibition and Potential as a Skin Whitening Agent

N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, a nitrogen analog of stilbene, has shown potential in inhibiting melanin production, making it a candidate for skin whitening applications. It inhibits tyrosinase activity, a crucial enzyme in melanin biosynthesis, and exhibits UV-blocking effects and superoxide dismutase (SOD)-like activity. These properties suggest its use in cosmetic products aimed at reducing hyperpigmentation (Choi et al., 2002).

Structural and Theoretical Studies

The compound has been the subject of structural and theoretical studies. For example, its crystal structure and Density Functional Theory (DFT) studies have been conducted, providing insights into its molecular conformation and stability, as well as its potential interactions in biological systems (Murugavel et al., 2014).

Kinetics and Reaction Mechanisms

Studies on the kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl have been carried out. These studies help in understanding the reactivity and potential applications of such compounds in various chemical processes (Castro et al., 2001).

Photochemical Applications

Research has also been conducted on the photochemical cleavage of benzylic C-N bonds to release amines. This has implications for the design of light-responsive materials and compounds (Wang et al., 2016).

Synthetic Studies and Potential Biological Activities

The compound and its derivatives have been synthesized and evaluated for various biological activities, including potential use in pharmaceuticals and as a tool in organic synthesis. Studies include synthesizing novel compounds and examining their chemical reactivity and potential biological applications (Wu et al., 2008).

Molecular Docking and Antibacterial Activities

The compound has also been involved in molecular docking studies and has shown antibacterial activities, indicating its potential in medicinal chemistry and drug development (Cai Zhi, 2010).

properties

IUPAC Name

3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-5-13-22-18-11-9-16(10-12-18)15-20-17-7-6-8-19(14-17)21-2/h6-12,14,20H,3-5,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAQBVVATPUJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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